Methyl 4,5-dimethyl-2-{[(4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
METHYL 4,5-DIMETHYL-2-[2-(4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-[2-(4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene core. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the condensation of various substrates under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-[2-(4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-[2-(4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring’s electronic properties also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
METHYL 4,5-DIMETHYL-2-[2-(4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C16H16N2O6S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O6S/c1-9-10(2)25-15(14(9)16(20)23-3)17-13(19)8-24-12-6-4-11(5-7-12)18(21)22/h4-7H,8H2,1-3H3,(H,17,19) |
InChI Key |
MWNULWOXSJMMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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